molecular formula C13H18N2O5 B6457864 methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 2549038-80-2

methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No. B6457864
CAS RN: 2549038-80-2
M. Wt: 282.29 g/mol
InChI Key: RCOFAWDWFVOXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butoxycarbonyl (BOC) group , which is commonly used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a BOC group typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Chemical Reactions Analysis

The BOC group in the compound can undergo various reactions. For instance, it can be removed using strong acids . The compound can also participate in reactions involving the pyridine ring or the methyl ester group.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Compounds with a BOC group are typically stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

Peptide Synthesis and Amino Acid Protection

The BOC group serves as a protecting group for amines in peptide synthesis. By temporarily shielding the amino group, it prevents unwanted side reactions during peptide chain elongation. Researchers use BOC-protected amino acids to build custom peptides with high specificity and purity .

Organic Synthesis and Medicinal Chemistry

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate is a versatile intermediate in organic synthesis. It participates in the construction of complex molecules, including pharmaceuticals. Medicinal chemists utilize BOC-protected intermediates to create drug candidates .

Ceftolozane Synthesis

Ceftolozane, an antibiotic used to treat multidrug-resistant bacterial infections, involves the synthesis of tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. This compound plays a crucial role in the preparation of ceftolozane .

Chiral Synthesis and Stereochemistry

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate can be used in chiral synthesis. Its stereochemistry impacts the properties of resulting compounds. Researchers exploit this for asymmetric synthesis and the creation of enantiopure molecules .

Drug Delivery Systems

The BOC group facilitates controlled drug release. Researchers incorporate BOC-protected compounds into drug delivery systems. Upon reaching the target site, enzymatic or chemical deprotection selectively removes the BOC group, releasing the active drug .

Bioconjugation and Chemical Biology

Researchers use BOC-protected amines for bioconjugation. By attaching specific molecules (e.g., fluorophores, antibodies, or ligands) to the BOC-protected amine, they create probes for studying biological processes or imaging cellular structures .

Mechanism of Action

Mode of Action

The compound acts as a substrate for these enzymes. The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

The compound is involved in the biochemical pathway of amine protection . This process involves the addition of the BOC group to amines, which can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The compound’s action results in the protection of amines during organic synthesis . This allows for more controlled reactions and prevents unwanted side reactions, thereby enhancing the efficiency and selectivity of the synthesis process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the addition and removal of the BOC group can be accomplished under specific conditions involving certain bases or acids .

properties

IUPAC Name

methyl 2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)14-9-5-6-10(16)15(7-9)8-11(17)19-4/h5-7H,8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOFAWDWFVOXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.